molecular formula C16H10ClN5OS B11345712 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11345712
M. Wt: 355.8 g/mol
InChI Key: FXLVUZVRKPVKCD-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a tetrazole ring, and a carboxamide group

Preparation Methods

The synthesis of 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-mercaptobenzoic acid with an appropriate halogenated compound to form the benzothiophene ring. The tetrazole ring can be introduced via a click chemistry approach, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions. The final step involves the formation of the carboxamide group through the reaction of the benzothiophene-tetrazole intermediate with an appropriate amine under suitable conditions.

Chemical Reactions Analysis

3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The tetrazole ring can participate in cyclization reactions, forming various heterocyclic compounds.

Scientific Research Applications

3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Material Science: The compound’s unique electronic properties make it of interest in the development of new materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. The benzothiophene core contributes to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles: These compounds share the benzothiophene and tetrazole moieties but differ in their functional groups.

    3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-ones: These compounds also feature a tetrazole ring but have different core structures and functional groups.

    N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives: These compounds are similar in having a tetrazole ring and an amide group but differ in their core structures and substituents.

Properties

Molecular Formula

C16H10ClN5OS

Molecular Weight

355.8 g/mol

IUPAC Name

3-chloro-N-[4-(tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10ClN5OS/c17-14-12-3-1-2-4-13(12)24-15(14)16(23)19-10-5-7-11(8-6-10)22-9-18-20-21-22/h1-9H,(H,19,23)

InChI Key

FXLVUZVRKPVKCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)Cl

Origin of Product

United States

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